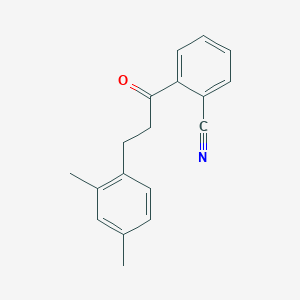

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone

Descripción general

Descripción

2’-Cyano-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound with the molecular formula C18H17NO and a molecular weight of 263.34 g/mol. This compound is known for its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 2,4-dimethylbenzaldehyde with cyanoacetic acid in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for 2’-Cyano-3-(2,4-dimethylphenyl)propiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

2’-Cyano-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific pH levels.

Major Products Formed

Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

2’-Cyano-3-(2,4-dimethylphenyl)propiophenone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies related to enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2’-Cyano-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2’-Cyano-3-(2,4-dimethylphenyl)propiophenone include:

- 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone

- 2’-Cyano-3-(3,4-dimethylphenyl)propiophenone

- 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone

Uniqueness

What sets 2’-Cyano-3-(2,4-dimethylphenyl)propiophenone apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula CHNO, characterized by its unique structure that includes a cyano group and a propiophenone backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Understanding its biological activity is crucial for potential applications, especially in drug development.

Chemical Structure and Properties

The compound features a cyano group (-C≡N) attached to a propiophenone structure, with the phenyl ring substituted at the 2 and 4 positions by methyl groups. This specific substitution pattern influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 263.34 g/mol |

| Functional Groups | Cyano, Ketone |

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly its potential as an anti-cancer agent and its interactions with biological systems.

Anticancer Activity

Research indicates that derivatives of propiophenone compounds exhibit significant anticancer properties. The presence of the cyano group may enhance the compound's ability to interact with cellular targets involved in cancer progression. For instance, studies have shown that structurally similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.

- Case Study : A study on structurally related compounds demonstrated that modifications on the phenyl ring could lead to enhanced cytotoxicity against breast cancer cells. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in related compounds.

- Interaction with Enzymes : Potential inhibition of key enzymes involved in cancer metabolism.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and condensation reactions involving appropriate precursors. The versatility in synthesis allows for the generation of numerous derivatives that may exhibit varied biological activities.

Synthesis Methods

- Method 1 : Condensation of substituted acetophenones with cyanoacetic acid.

- Method 2 : Nucleophilic addition reactions involving cyano compounds and appropriate ketones or aldehydes.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | CHNO | Similar structure but different substitution |

| 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone | CHNO | Variation in phenyl substitution |

| 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone | CHNO | Another positional isomer |

Propiedades

IUPAC Name |

2-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-7-8-15(14(2)11-13)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMYQJXBOSIRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644670 | |

| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-65-2 | |

| Record name | 2-[3-(2,4-Dimethylphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.